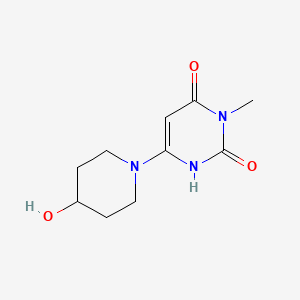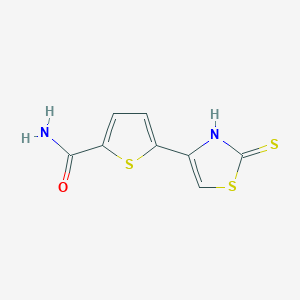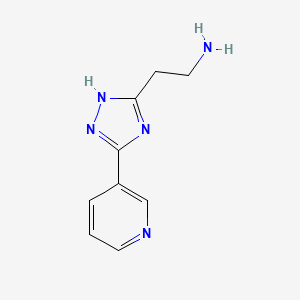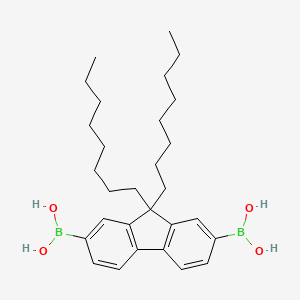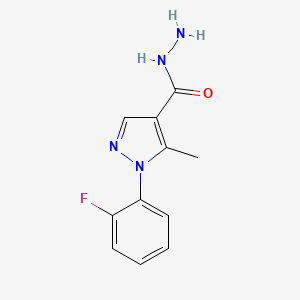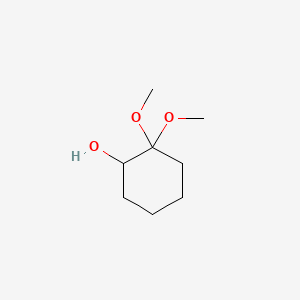
2,2-Dimethoxycyclohexanol
Vue d'ensemble
Description
2,2-Dimethoxycyclohexanol is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and methanol or dimethyl groups. While the specific compound 2,2-Dimethoxycyclohexanol is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of compounds closely related to 2,2-Dimethoxycyclohexanol involves the reaction of cyclohexanone derivatives with different reagents. For instance, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones is achieved by reacting dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes . Similarly, 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols are synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide . These methods could potentially be adapted for the synthesis of 2,2-Dimethoxycyclohexanol by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethoxycyclohexanol can be characterized using spectroscopic techniques such as NMR. For example, the stereochemical structures of 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols were identified by NMR spectral interpretation and geometry optimization . These techniques could be applied to determine the molecular structure of 2,2-Dimethoxycyclohexanol.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions that could provide insights into the reactivity of 2,2-Dimethoxycyclohexanol. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor for [4+2] cycloaddition reactions to give functionalized cyclohexene derivatives . Additionally, the reaction of 2-acylcyclohexanones with trimethyl orthoformate leads to the formation of 7,7-dimethoxy alkanoate methyl esters . These reactions highlight the potential reactivity of dimethoxy-substituted cyclohexanols in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethoxycyclohexanol can be inferred from the properties of structurally related compounds. For example, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was determined by electron diffraction, revealing a chair conformation of the six-membered ring . This information can be useful in predicting the conformational preferences of 2,2-Dimethoxycyclohexanol. Additionally, the reaction conditions and solvents used in the synthesis of related compounds can provide insights into the solubility and stability of 2,2-Dimethoxycyclohexanol.
Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : 2,2-Dimethoxycyclohexanol is used in chemical synthesis .
- Results : The outcomes of the chemical synthesis would depend on the specific reaction being performed. The compound could contribute to the formation of a desired product, facilitate a reaction, or influence the reaction rate or yield .
-
Agriculture
- Application : 2,2-Dimethoxycyclohexanol may have potential applications in agriculture, specifically in the evaluation of pigments, phenolic and volatile compounds, and antioxidant activity .
- Method of Application : The compound could be used in assays to evaluate the antioxidant activity of extracts . The specific methods would depend on the assay being used.
- Results : The outcomes of these evaluations would provide insights into the antioxidant activity of the extracts, which could have implications for their use in agriculture .
-
Chemical Synthesis
- Application : 2,2-Dimethoxycyclohexanol is used in chemical synthesis .
- Results : The outcomes of the chemical synthesis would depend on the specific reaction being performed. The compound could contribute to the formation of a desired product, facilitate a reaction, or influence the reaction rate or yield .
-
Agriculture
- Application : 2,2-Dimethoxycyclohexanol may have potential applications in agriculture, specifically in the evaluation of pigments, phenolic and volatile compounds, and antioxidant activity .
- Method of Application : The compound could be used in assays to evaluate the antioxidant activity of extracts . The specific methods would depend on the assay being used.
- Results : The outcomes of these evaluations would provide insights into the antioxidant activity of the extracts, which could have implications for their use in agriculture .
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMIWOJDOJSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402192 | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxycyclohexanol | |
CAS RN |
63703-34-4 | |
| Record name | 2,2-Dimethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



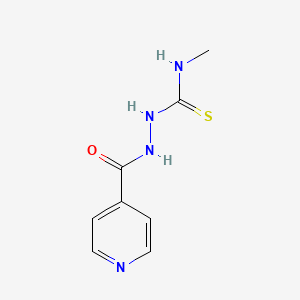
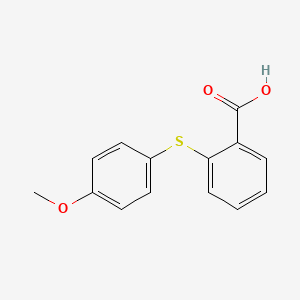
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
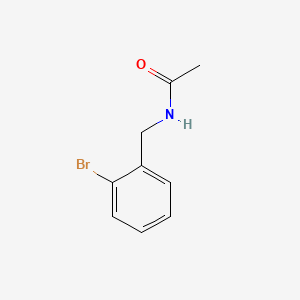

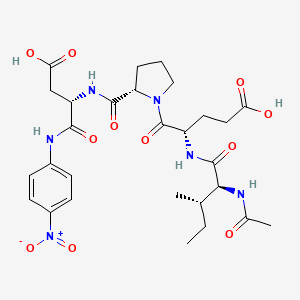
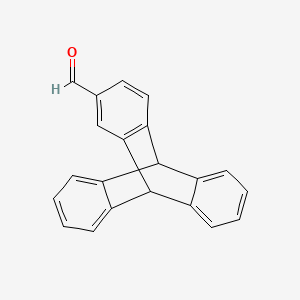
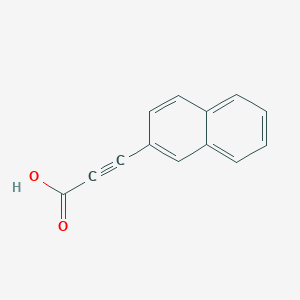
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)
